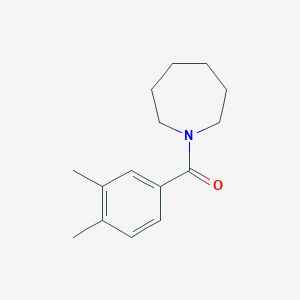

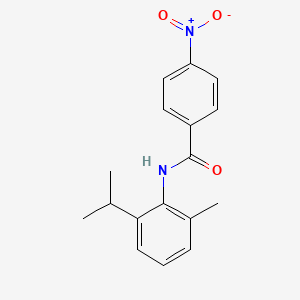

1-(3,4-dimethylbenzoyl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Azepane derivatives, including those similar to 1-(3,4-dimethylbenzoyl)azepane, can be synthesized through a variety of methods. For instance, a study describes the synthesis of azepane derivatives by the reaction of allylamines with butyllithium, leading to compounds like 3H-2-benzazepine, 2,3-diarylpyrroles, and primary allylamines (Katritzky et al., 1994). Another approach involves the regio- and enantioselective formal annulation reaction between enals and in situ formed azoalkenes, yielding diverse 1,2-diazepine derivatives (Guo et al., 2014).

Molecular Structure Analysis

The molecular structure of azepane derivatives is characterized by spectroscopic and crystallographic methods. For example, structural studies of organoboron compounds related to azepane derivatives reveal triclinic crystals with distinct N—B coordinative bonds, indicating complex molecular geometries (Kliegel et al., 1984).

Chemical Reactions and Properties

Azepane derivatives undergo a variety of chemical reactions, contributing to their diverse chemical properties. Photolysis of certain azepane-related compounds can lead to products like aminoazepine through nucleophilic addition and rearrangement, highlighting their reactive versatility (Albini et al., 1997).

Physical Properties Analysis

The physical properties of azepane derivatives vary widely and are influenced by their molecular structure. While specific details on 1-(3,4-dimethylbenzoyl)azepane are not provided, similar compounds exhibit strong emission properties in certain solvents, indicating potential applications in photophysical studies (Petrovskii et al., 2017).

Chemical Properties Analysis

Azepane derivatives display a range of chemical properties, including antimicrobial and anticancer activities. Some derivatives have been synthesized and evaluated for their biological activities, demonstrating their potential in medical chemistry (Rajanarendar et al., 2012).

Mechanism of Action

Future Directions

The future of azepanes and similar compounds lies in the development of new synthesis methods and the discovery of new pharmacological properties . The vast number of possible azepane structures and the flexibility of modifying them coupled with their many applications in climate, environment, energy, water, and health support the fact that this chemistry is vast .

properties

IUPAC Name |

azepan-1-yl-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-12-7-8-14(11-13(12)2)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKHICJPNCULHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B5598219.png)

![1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone](/img/structure/B5598231.png)

![3-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acrylamide](/img/structure/B5598236.png)

![6-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5598240.png)

![3-isopropyl-1-methyl-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5598250.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5598254.png)

![(4-morpholinylmethyl)[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5598259.png)

![(3R*,4R*)-3-methyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5598267.png)

![methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5598294.png)